Benfluralin

Descripción

Historical Context and Development of Dinitroaniline Herbicides

The development of dinitroaniline herbicides represents a significant chapter in the history of chemical weed control. These compounds were recognized for their herbicidal properties in the early 1960s, although the dinitroaniline structure itself had been known for decades prior, primarily in the context of dye intermediates. researchgate.netcambridge.org

The herbicidal activity of substituted 2,6-dinitroanilines was first reported in 1960. cambridge.org Trifluralin (B1683247), the first dinitroaniline herbicide, was commercialized in the United States in the 1960s and was initially used for grass weed control in soybean fields. frontiersin.org The introduction of dinitroaniline herbicides in the 1960s is considered a significant milestone in chemical weed control. caws.org.nz

Benfluralin was developed in 1963, evolving from trifluralin. wikipedia.org It is one of several commercialized dinitroaniline herbicides, a group that also includes pendimethalin (B1679228), ethalfluralin (B166120), oryzalin, butralin, and prodiamine. frontiersin.org While trifluralin and pendimethalin have been among the most significant dinitroaniline herbicides in terms of global use and market value in recent years, this compound is also commercially used, though less extensively than trifluralin. wikipedia.orgnih.gov

This compound has undergone various regulatory reviews since its development. In the United States, the EPA periodically reevaluates pesticides like this compound to ensure their safety based on new scientific and regulatory information. epa.gov Documents related to its registration and review processes, including a Reregistration Eligibility Decision (RED) in 2004 and a Registration Review: Initial Docket in 2011, are publicly available. epa.gov An Interim Registration Review Decision was also issued, with further assessments regarding listed species and endocrine screening planned before the completion of the registration review. regulations.gov

In the European Union, the approval for this compound as an active substance was not renewed, with a total phase-out of its use in the EU completed by May 2024. agrinfo.euagrinfo.eu This decision followed an application for renewal and an assessment by the European Food Safety Authority (EFSA) which identified concerns regarding long-term risks to birds, mammals, and aquatic organisms, as well as potential genotoxicity. agrinfo.euagrinfo.eu The renewal process involved evaluations and reports from rapporteur and co-rapporteur Member States, culminating in a final renewal report. europa.eu

Evolution of this compound within the Dinitroaniline Class

Chemical Classification and Structural Characteristics of this compound

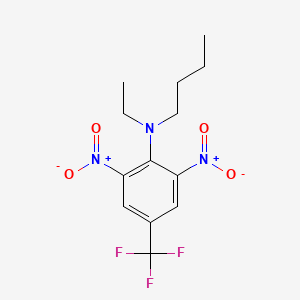

This compound is classified as a dinitroaniline herbicide. nih.gov Dinitroanilines are characterized by a chemical structure containing two nitro groups and an aromatic amine (aniline). frontiersin.org

This compound shares the core dinitroaniline structure with other herbicides in this class, such as trifluralin and pendimethalin. wikipedia.orgnih.govca.gov Structural variations among these compounds occur primarily in the substituents attached to the nitrogen atom and the aromatic ring. This compound is described as a tertiary amino compound where the hydrogens attached to the aniline (B41778) nitrogen of 2,6-dinitro-4-(trifluoromethyl)aniline (B1329500) have been replaced by one ethyl and one butyl group. nih.govebi.ac.ukchemicalbook.com In contrast, trifluralin has two propyl groups attached to the nitrogen, and pendimethalin has a (1-ethylpropyl) group and methyl groups on the aromatic ring. wikipedia.orgwikipedia.orgwikidata.orgwppdb.com These structural differences contribute to variations in their physical and chemical properties and their behavior in the environment and biological systems.

Key chemical properties of this compound include its molecular formula of C₁₃H₁₆F₃N₃O₄ and a molecular weight of 335.28 g/mol . nih.govherts.ac.ukscbt.com It is typically described as a yellow-orange or orange crystalline solid. wikipedia.orgnih.govchemicalbook.comherts.ac.uk this compound has low water solubility. wikipedia.orgchemicalbook.com

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆F₃N₃O₄ | nih.govherts.ac.ukscbt.com |

| Molecular Weight | 335.28 g/mol | nih.govherts.ac.ukscbt.com |

| Appearance | Yellow-orange or orange crystalline solid | wikipedia.orgnih.govchemicalbook.comherts.ac.uk |

| Water Solubility | Low (e.g., 1 mg/L) | wikipedia.orgchemicalbook.com |

| CAS Number | 1861-40-1 | nih.govherts.ac.ukscbt.com |

| PubChem CID | 2319 | nih.govherts.ac.uk |

Overview of Research Trajectories in this compound Studies

Research involving this compound has spanned various areas. Early studies focused on its efficacy as a pre-emergence herbicide and its mode of action, which involves the inhibition of mitosis and disruption of microtubule formation in susceptible plants. wikipedia.orgherts.ac.ukagriculturejournals.cz This mechanism leads to inhibited root and shoot development. wikipedia.org

Academic research has also investigated the environmental fate and behavior of this compound, including its persistence in soil and potential for volatilization. ebi.ac.ukepa.gov Studies have examined the impact of this compound on non-target organisms, such as earthworms, revealing significant effects on growth and survival depending on the application rate. agriculturejournals.czagriculturejournals.cz

More recent research trajectories include studies on the potential associations between exposure to dinitroaniline herbicides, including this compound, and health outcomes, such as glucose dysregulation. nih.gov These studies often involve analyzing serum levels of the herbicide and assessing their correlation with various health markers. nih.gov Research also continues into herbicide resistance mechanisms in weeds, although resistance to Group 3 herbicides like this compound has been noted as relatively slow to evolve compared to other herbicide classes. frontiersin.orgnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O4/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDHCQAYESWHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O4 | |

| Record name | BENFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023899 | |

| Record name | Benfluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benfluralin is a yellow-orange solid. Herbicide., Yellow-orange solid; [Merck Index] Orange crystalline solid; [MSDSonline] | |

| Record name | BENFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benfluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

148-149 °C at 7 mm Hg; 121-122 °C at 0.5 mm Hg | |

| Record name | BENFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

G/100 ML AT 25 °C: >50 IN ACETONE; >25 IN ACETONITRILE; >50 IN CHLOROFORM; 45 IN DIMETHYLFORMAMIDE; 60 IN DIOXANE; 4 IN METHANOL; 58 IN METHYL ETHYL KETONE; 45 IN XYLENE, 2.4 G/100 ML ETHANOL AT 25 °C, In water, 0.1 mg/L at 25 °C | |

| Record name | BENFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000653 [mmHg], 6.5X10-5 mm Hg at 25 °C | |

| Record name | Benfluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-orange crystals | |

CAS No. |

1861-40-1 | |

| Record name | BENFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benfluralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1861-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benfluralin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001861401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benfluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benfluralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENFLURALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28224BUY6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

65-66.5 °C, MP: 64-66 °C /TECHNICAL PRODUCT/ | |

| Record name | BENFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Investigations of Benfluralin Action

Molecular and Cellular Mechanisms of Herbicidal Activity

Benfluralin's mode of action is characterized by its impact on cell division and structural components within plant cells. sriramchem.com

Inhibition of Mitosis and Cell Division

A primary mechanism by which this compound exerts its herbicidal effect is the inhibition of mitosis, the process of nuclear cell division. wikipedia.orgsriramchem.comarizona.edu This interference with mitosis leads to abnormal cell division in susceptible plants. sriramchem.com This disruption is particularly critical in the meristematic areas of young roots and shoots, where rapid cell division is occurring. ucanr.edu

Disruption of Microtubule Formation via Tubulin Binding

This compound, like other dinitroaniline herbicides, disrupts the formation and function of microtubules. sriramchem.comucanr.edu Microtubules are essential components of the plant cytoskeleton, playing crucial roles in cell division, cell shape, and intracellular transport. wikipedia.orgmdpi.com this compound interferes with the polymerization of tubulin, the protein subunit that forms microtubules, by binding to tubulin. ucanr.eduwikipedia.orgnih.gov This binding prevents the proper assembly of microtubules, leading to spindle malfunctions during mitosis and ultimately inhibiting cell division. sriramchem.comarizona.eduwikipedia.org

Impact on Root and Shoot Development in Susceptible Plants

The inhibition of mitosis and disruption of microtubule formation have significant consequences for the development of susceptible plants, particularly affecting root and shoot growth. wikipedia.orgwikidata.orgthegoodscentscompany.comucanr.edu this compound is absorbed by the roots and coleoptiles of germinating seedlings, where it primarily impacts the meristematic tissues. ucanr.edu This leads to stunted plants with abnormally thick, short roots and swollen root tips, a characteristic symptom of dinitroaniline herbicide injury. arizona.edusdstate.edu Shoot growth is also inhibited, and in some cases, shoots may appear short, thick, and discolored. arizona.edu The interference with root development is a particularly sensitive indicator of this compound's activity. cabidigitallibrary.org

Physiological Growth Process Interference in Seed Germination

While this compound does not typically inhibit seed germination itself, it interferes with the physiological growth processes that occur immediately after germination, specifically targeting the development of young seedlings. nih.govucanr.eduthegoodscentscompany.com The herbicide's presence in the soil creates a barrier that affects emerging roots and shoots as they begin to grow. sriramchem.com The disruption of cell division and microtubule formation prevents the necessary cellular expansion and organization required for successful seedling establishment and growth. ucanr.edu

Comparative Analysis of Mode of Action with Other Dinitroanilines

This compound shares a common mode of action with other herbicides in the dinitroaniline class, primarily the inhibition of microtubule assembly through binding to tubulin. wikipedia.orgucanr.edunih.gov Other dinitroanilines include trifluralin (B1683247), pendimethalin (B1679228), and oryzalin. ucanr.edunih.gov While the core mechanism is similar, there can be variations in their exact binding sites on tubulin or their efficacy against different plant species. nih.govnih.gov Studies comparing this compound with other dinitroanilines have sometimes shown differences in potency or effects on non-target organisms, which could be related to subtle differences in their molecular interactions or environmental behavior. psu.edudergipark.org.tr For instance, a comparative analysis noted that while trifluralin with a propyl group at the R3 position was effective, this compound with a bulkier butyl group at the same position was not as effective in a study on Leishmania mexicana. psu.edu Another study comparing this compound and pendimethalin in soil indicated differences in their impact on soil microorganisms. dergipark.org.tr

Mechanistic Insights into Non-Target Organism Effects

While this compound is designed to target plant processes, investigations into its effects on non-target organisms have provided mechanistic insights into potential interactions. Dinitroaniline herbicides, including this compound, act specifically on tubulin proteins, and the differences in tubulin structure between plants and some non-target organisms contribute to selective toxicity. nih.govd-nb.info However, exposure to this compound can still have effects on various non-target species, including aquatic organisms and soil microorganisms. d-nb.infomdpi.com Mechanistic studies in non-target organisms have explored effects such as cytotoxicity, genotoxicity, and alterations in physiological and developmental processes. d-nb.info For example, this compound has shown toxicity to fish and can bioaccumulate in them. wikipedia.orgherts.ac.uk Studies have also indicated that this compound can impact soil microbial communities, affecting the numerical development of certain groups like actinomycetes. dergipark.org.tr Research into the mechanisms of these non-target effects is ongoing and may involve interactions with tubulin or other cellular targets that are conserved across different organisms, or indirect effects on the environment. d-nb.infonih.gov For instance, a study in rats suggested a mode of action involving the induction of liver metabolizing enzymes, leading to thyroid changes, although this mechanism was considered less relevant in humans due to physiological differences. nih.gov

Activation of Constitutive Androstane (B1237026) (CAR)/Pregnane (B1235032) X (PXR) Receptors

Research indicates that this compound acts as an activator of the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR) in rodents. nih.govtargetmol.com These nuclear receptors are known to regulate the expression of numerous genes, particularly those involved in the metabolism and transport of xenobiotics and endobiotics. nih.govnih.gov Activation of CAR and PXR can occur through direct ligand binding or ligand-independent pathways, leading to their translocation into the nucleus and heterodimerization with the retinoid X receptor (RXR). tandfonline.commdpi.com This heterodimer then binds to specific response elements in the DNA, such as the phenobarbital (B1680315) response element module (PBREM) for CAR and the PXR response element (PXRRE) for PXR, thereby inducing target gene expression. nih.govnih.gov

Studies with cultured rodent hepatocytes have shown that while prototypic CAR activators like phenobarbital (PB) and other compounds increased replicative DNA synthesis (RDS) in wild-type cells, this effect was not observed in hepatocytes lacking CAR or both CAR and PXR. tandfonline.com Similarly, this compound has been shown to induce RDS in cultured wild-type rat hepatocytes, with no increase observed in CAR KO/PXR KO rat hepatocytes. tandfonline.com This supports the pivotal role of CAR and PXR activation in mediating some of this compound's effects. tandfonline.com

Enzyme Induction and Altered Gene Expression

Activation of CAR and PXR by xenobiotics, including this compound, leads to the induction of drug-metabolizing enzymes (DMEs), particularly those in the cytochrome P450 (CYP) families, such as CYP2B and CYP3A subfamilies, as well as UDP-glucuronosyltransferases (UGTs). nih.govnih.govtandfonline.com This enzyme induction is a key event downstream of CAR/PXR activation and results in altered gene expression profiles. nih.govbiorxiv.org

The induction of these enzymes can significantly impact the metabolism of various substances. numberanalytics.com Hepatic enzyme induction is generally considered an adaptive response associated with increased liver weight, altered gene expression, and morphological changes in hepatocytes. nih.gov However, when the response exceeds adaptive changes, it can contribute to toxicity. nih.gov this compound's ability to trigger enzyme induction and alter gene expression is considered part of its mode of action in rodents. nih.govresearchgate.net

Hepatocyte Proliferation and Liver Carcinogenesis in Rodent Models

Increased hepatocyte proliferation is an essential preneoplastic step in carcinogenesis induced by many non-genotoxic substances. tandfonline.comnih.gov this compound's activation of CAR/PXR receptors triggers a cascade that includes enzyme induction and altered gene expression, ultimately leading to hepatocyte proliferation in rodents. nih.govtargetmol.comresearchgate.net Prolonged exposure to high dose levels of this compound has been associated with the observation of altered hepatic foci and liver tumors, specifically hepatocellular adenomas and carcinomas, in rodent carcinogenicity studies. nih.govresearchgate.net

The mode of action for liver tumor formation by CAR activators in rodents involves a sequence of key events: CAR activation, increased hepatocellular proliferation, altered foci formation, and the eventual development of adenomas/carcinomas. tandfonline.comeuropa.euresearchgate.net Studies using animals lacking hepatic CAR or both CAR and PXR have demonstrated the crucial role of these receptors in the stimulation of hepatocyte RDS in mice and rats treated with CAR activators. tandfonline.com While this compound has been shown to induce hepatocyte RDS in wild-type rodents, this effect was not observed in CAR KO/PXR KO rats. tandfonline.com

Developmental Toxicity and Reactive Oxygen Species (ROS) Increase in Aquatic Vertebrates

Studies using zebrafish as a model for aquatic vertebrates have demonstrated the developmental toxicity of this compound. nih.govresearchgate.netx-mol.comdp.tech Exposure to this compound induces morphological and physiological alterations in zebrafish embryos, including changes in body length, yolk sac, and the development of heart edema. nih.govx-mol.com Furthermore, this compound treatment has been shown to cause a significant increase in reactive oxygen species (ROS) levels. nih.govresearchgate.netx-mol.com For instance, a study reported a 325.53% increase in ROS compared to the control group after treatment with 20 µM this compound. nih.govx-mol.com

This compound also impacts organ development in zebrafish, leading to smaller livers, approximately 59.81% of the normal size, due to abnormal development. nih.govx-mol.com The herbicide inhibits normal growth by abnormally expressing cell cycle regulatory genes and increasing oxidative stress, inflammation, and apoptosis. nih.govx-mol.com These findings suggest that the accumulation of ROS and the induction of apoptosis are key mechanisms contributing to the observed developmental abnormalities and toxicity in aquatic vertebrates exposed to this compound. nih.govx-mol.com

Endocrine Network Interference (Estrogen and Androgen Receptors)

This compound has been investigated for its potential to interfere with the endocrine system, specifically by interacting with estrogen and androgen receptors. The Endocrine Disruptor Screening Program (EDSP) utilizes a battery of assays to evaluate the potential of chemicals to interact with estrogen, androgen, and thyroid signaling pathways. regulations.gov24d.infoepa.gov This includes assessing agonism and antagonism at estrogen receptors (ER) and androgen receptors (AR). 24d.infoppqs.gov.in

Studies have included this compound in assays related to endocrine activity, including estrogen and androgen receptor binding assays. regulations.govpeta.org While some high-throughput screening data might be used for priority setting, they may not be sufficient to satisfy all testing requirements for evaluating endocrine disruption. regulations.gov this compound has been listed among chemicals evaluated in androgen receptor antagonist pathway models. nih.govnih.govfigshare.com Endocrine disrupting chemicals can bind to ERα and ERβ, as well as androgen receptors, or activate alternative receptors, leading to altered signaling. nih.gov Interference with these pathways can lead to reproductive disorders. nih.gov

Thyroglobulin Synthesis and Thyroid Function

This compound's effects on the thyroid have also been investigated, particularly in rodent models. In a two-year dietary study in rats, this compound increased the incidence of thyroid follicular adenoma and carcinoma at high dietary concentrations (≥2500 ppm). nih.gov The proposed mode of action for thyroid tumors in rats is initiated by the induction of liver metabolizing enzymes, specifically thyroid hormone-specific UGTs, which are a major pathway for thyroxine (T4) clearance in rats. nih.gov

Thyroglobulin (Tg) is a large glycoprotein (B1211001) synthesized in thyroid follicular cells that serves as the scaffold for thyroid hormone synthesis (T3 and T4). teachmephysiology.commsdmanuals.comnih.govnih.gov TSH stimulates thyroglobulin synthesis and the subsequent iodination and coupling of tyrosine residues within Tg to form T3 and T4. teachmephysiology.comnih.govnih.gov Increased clearance of T4 due to induced UGTs in the liver triggers a negative feedback loop, leading to increased release of thyroid stimulating hormone (TSH) from the pituitary gland. nih.gov Sustained elevation of TSH can lead to thyroid changes such as follicular hypertrophy, hyperplasia, and ultimately thyroid follicular tumors with chronic exposure in rats. nih.gov This described mode of action for thyroid carcinogenicity in rats is generally considered not relevant to humans due to species differences in T4 turnover and susceptibility. nih.gov

Data Tables

| Section | Key Finding | Model/System | Data Point (Example) | Source |

| 2.3.1 CAR/PXR Activation | This compound induces RDS via CAR/PXR. | Cultured wild-type rat hepatocytes | Increased RDS observed. | tandfonline.com |

| 2.3.1 CAR/PXR Activation | This compound does not induce RDS in CAR KO/PXR KO hepatocytes. | Cultured CAR KO/PXR KO rat hepatocytes | No increase in RDS observed. | tandfonline.com |

| 2.3.4 Developmental Toxicity & ROS | This compound increases ROS levels. | Zebrafish embryos | ~325.53% increase in ROS at 20 µM compared to control. | nih.govx-mol.com |

| 2.3.4 Developmental Toxicity & ROS | This compound affects liver size. | Transgenic L-fabp:dsRed zebrafish | Livers ~59.81% of normal size at 20 µM. | nih.govx-mol.com |

| 2.3.6 Thyroglobulin Synthesis & Thyroid Function | This compound increases thyroid tumor incidence at high doses. | Rat (2-year dietary study) | Increased incidence of thyroid follicular adenoma/carcinoma | nih.gov |

Environmental Fate and Ecotoxicological Research

Environmental Dissipation and Degradation Pathways

Benfluralin's dissipation in the environment is influenced by various processes, including biodegradation, photodegradation, volatilization, leaching, and adsorption to soil particles. mdpi.comepa.gov Biodegradation is a significant factor in its breakdown in soil. mdpi.com

Aerobic Soil Degradation Kinetics and Half-Life Determination

Under aerobic soil conditions, this compound undergoes metabolism. epa.gov Studies have shown a range of half-lives for this compound in aerobic soil, indicating variability depending on soil type and conditions. epa.govepa.gov Reported half-lives in aerobic soil range from 20 to 86 days epa.gov, 2.5 to 8.2 weeks depending on soil type epa.gov, and 36 to 96 days based on recalculated kinetics regulations.gov. Field dissipation studies have observed moderate half-lives of 22 to 79 days in three different locations. epa.gov In specific soil types, half-lives of 0.7 months (loam) and 1.5 months (sandy loam) at 30 °C have been reported. nih.gov Dissipation kinetics in soil have been observed to follow first-order kinetics. mdpi.com For instance, a half-life of 30.13 days was reported in silty loam soil. mdpi.com

Data Table: Aerobic Soil Half-Life of this compound

| Soil Type | Temperature (°C) | Half-Life (approximate) | Source |

| Various | Aerobic conditions | 20 - 86 days | epa.gov |

| Various | Aerobic conditions | 2.5 - 8.2 weeks | epa.gov |

| Various | Aerobic conditions | 36 - 96 days | regulations.gov |

| Loam | 30 | 0.7 months | nih.gov |

| Sandy Loam | 30 | 1.5 months | nih.gov |

| Silty Loam | Not specified | 30.13 days | mdpi.com |

| Various (Field) | Not specified | 22 - 79 days | epa.gov |

Influence of Soil Characteristics (e.g., Temperature, Moisture, Organic Carbon)

The rate of biodegradation of this compound is influenced by soil characteristics such as temperature, moisture content, and organic carbon content. nih.gov Biodegradation is faster at higher temperatures (e.g., 30 °C compared to 4 °C). nih.gov Soil moisture content also plays a role, with faster degradation observed in dry soil compared to water-saturated field soils. nih.gov Soils with higher organic carbon content tend to exhibit faster biodegradation rates. nih.gov The activity of aerobic microorganisms, crucial for biodegradation, can be reduced when soil water capacity approaches saturation, leading to slower degradation rates in anoxic conditions. mdpi.com

Oxidative and Reductive Pathways in Soil

Biodegradation of this compound in soil occurs via both oxidative and reductive pathways. nih.gov While oxidation typically occurs in aerobic soils and reduction in anaerobic soils, both oxidation and reduction products have been observed in flooded field soils. nih.gov

Identified Degradation Products (Dealkylated, Reduced, Oxidized Derivatives)

Identifiable degradation products of this compound in soil under aerobic conditions include dealkylated, reduced, and oxidized derivatives. nih.gov Oxidative biodegradation in field soil can lead to dealkylation products, followed by the reduction of nitro groups to amino products. nih.gov Several specific degradation products have been identified in various studies, although their maximum formation percentages can vary and high levels of unextracted residues are often observed. regulations.gov

Data Table: Identified this compound Degradation Products in Soil

| Degradate Code | Chemical Name | Observed In | Maximum % Formed (approximate) |

| LY-48800 or B35 | 2,6-dinitro-N-ethyl-4-trifluoromethyl-benzeneamine | Soil Photolysis, Aerobic Soil Metabolism | 23.5 (Photolysis), 0.8 (Aerobic) |

| LY-51738 or B34 | N-(N-butyl)-2,6-dinitro-4-trifluoromethyl-benzeneamine | Soil Photolysis, Aerobic Soil Metabolism | 14.5 (Photolysis), 1.3 (Aerobic) |

| LY-50030 | 5-trifluoromethyl-3-nitro-1,2-benzenediamine | Soil Photolysis, Aqueous Photolysis | 15.4 |

| B36 | N-butyl-N-ethyl-α,α,α-trifluoro-2-amino 6- nitro-p-toluidine | Anaerobic Soil Metabolism | 41.3 |

| B12 | 2,6-dinitro-4-(trifluoromethyl)phenol | Aerobic Soil Metabolism | Not specified (Minor metabolite) researchgate.net |

| 379R or U6#1 | ethyl-propyl-benzimidazole | Anaerobic Soil Metabolism | 25 |

| 358R | desalkyl this compound diamine | Not specified | Not specified |

| 371R | propyl-benzimidazole | Not specified | Not specified |

| 372R | methyl-benzimidazole | Not specified | Not specified |

Note: Maximum % formed values can be estimates due to study limitations. regulations.gov

Formation of Aromatic Amine Condensation Products

Extractable polar products, believed to be aromatic amine condensation products, have been observed during the degradation of this compound in soil. nih.gov

Anaerobic Soil Degradation and Products

Under anaerobic soil conditions, this compound decomposes rapidly. nih.gov In defined anaerobic conditions, approximately 5% of the originally incorporated this compound was detectable after 16 days. nih.gov In an anaerobic aquatic metabolism study, this compound was determined to have a half-life of 38 hours. nih.gov Under anaerobic soil incubations, this compound was rapidly degraded, and a different metabolic pathway was observed compared to aerobic conditions. researchgate.netnih.gov The major degradation products formed under anaerobic conditions were this compound diamine (B36) and ethyl-propyl-benzimidazole (U6#1 or 379R), with reported formations of 23.2% and 25% of applied radioactivity, respectively. researchgate.netnih.gov

Photodegradation on Soil and in Water

Photodegradation plays a role in the dissipation of this compound in both soil and water environments. Studies indicate that this compound can photodegrade when exposed to sunlight. On glass plates coated with soil containing this compound, approximately 17-25% photodegraded after exposure to sunlight for 6-7 days in July. nih.gov Photodecomposition is expected to occur from both water and soil surfaces. nih.gov In aqueous solutions, a previously reported photolysis study yielded a half-life of 12.5 days. nih.gov Photodegradation in water is considered rapid and can be a major route of dissipation. epa.gov

Volatilization from Wet/Dry Soil

Volatilization is identified as a significant route of dissipation for this compound, particularly from wet and dry soil surfaces. regulations.govregulations.gov The potential for volatilization from moist soil surfaces is considered important, based on an estimated Henry's Law constant of 2.9 x 10⁻⁴ atm-m³/mole, derived from its vapor pressure of 6.6 x 10⁻⁵ mm Hg at 25°C and water solubility of 0.1 mg/L. nih.gov This Henry's Law constant suggests that this compound is expected to volatilize from water and moist soil surfaces. nih.gov

Based on the Henry's Law constant, the estimated volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is approximately 5 hours. nih.gov For a model lake (1 m deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec), the estimated volatilization half-life is around 9 days. nih.gov However, volatilization can be attenuated by adsorption. nih.gov The volatilization half-life from a model pond was estimated to be 136 days when adsorption was considered. nih.gov Volatilization from dry soil surfaces is not expected based on the vapor pressure. nih.gov Laboratory studies also indicate that this compound volatilizes rapidly. epa.gov

Leaching Behavior and Mobility in Soil Systems

This compound generally exhibits low mobility in soils. epa.govepa.gov This characteristic is primarily attributed to its strong adsorption to soil particles, particularly those with higher organic carbon content. regulations.govchemicalbook.com

Influence of Organic Carbon-Water (B12546825) Partitioning Coefficients (Koc)

The mobility of this compound in soil is strongly influenced by its organic carbon-water partitioning coefficient (Koc). This compound has high Koc values, ranging from 9,840 to 11,660 L/kg or mL/goc. nih.govregulations.govepa.govchemicalbook.com According to classification schemes, this range of Koc values indicates that this compound is expected to have no or very little mobility in soil. nih.govchemicalbook.comresearchgate.net The high Koc values suggest a strong affinity for organic matter in soil, which limits its movement through the soil profile. regulations.gov

Studies using radiolabeled this compound in batch equilibrium experiments have shown Freundlich soil-water partitioning coefficients (KF) for combined radioactive residues ranging from 23 to 148 mL/g across different soils. regulations.gov The mobility of total residues was correlated with an affinity to organic matter, as the coefficient of variation (CV) across four soils for KF (51%) was greater than that for KFOC (20%). regulations.gov

Preferential Flow and Vertical Distribution in Soil Profiles

Despite the generally low mobility predicted by Koc values, studies have indicated that this compound can exhibit higher leaching and move deeper into soil profiles, particularly under conditions that promote preferential flow. mdpi.comresearchgate.net Preferential flow refers to the non-uniform movement of water and solutes through macropores, cracks, and root channels in the soil, bypassing the bulk soil matrix. mdpi.comcopernicus.orgzalf.deusgs.govpc-progress.com

In one study, despite a low leaching potential predicted by the Groundwater Ubiquity Score (GUS) of -0.62, this compound presented high leaching in the soil profile, following preferential flow. mdpi.com This high mobility was observed in the 20-40 cm and 40-60 cm depth zones, with residues detected from 7 to 60 days after application. mdpi.com this compound was even detectable in the 60-80 cm soil profile on Day 7. mdpi.com The occurrence of preferential flow in this study was linked to a short but intensive rainfall event after a dry period, as well as the presence of channels created by chickpea root systems and earthworms. mdpi.com

Table 1: this compound Residues in Different Soil Depth Zones Following Preferential Flow

This highlights that while the soil matrix may strongly adsorb this compound, preferential flow pathways can facilitate its movement to deeper soil layers.

Degradate Mobility and Potential for Groundwater Contamination

While parent this compound is not expected to leach into groundwater based on its low mobility in the soil matrix, some of its degradates exhibit higher mobility and thus a greater potential to contaminate groundwater. epa.govepa.gov this compound has at least 26 identified degradates. epa.gov One specific degradate, 2,6-dinitro-4-trifluoromethyl-phenol, was found at a level of 0.133 ppm in an aerobic soil study. epa.gov Environmental fate data indicate that this degradate is more mobile than the parent compound and has a higher potential to leach to groundwater. epa.gov This degradate was therefore considered in drinking water assessments. epa.gov

Maximum estimated environmental concentrations (EECs) for this compound residues in shallow groundwater from modeling were 32 µg/L (acute) and 28 µg/L (chronic) based on application to turf. regulations.gov However, these modeled concentrations were less than the drinking water levels of concern (DWLOCs). epa.govepa.gov Available monitoring data also indicate that this compound is found at lower levels in surface water than modeling estimates, and detections are well below DWLOCs. epa.gov

Bioaccumulation Potential in Aquatic Organisms

This compound has the potential to accumulate in aquatic organisms, including fish. regulations.govherts.ac.ukregulations.gov Based on measured bioaccumulation factors (BCF) in whole fish, parent this compound is considered bioaccumulative. epa.govepa.gov A measured whole-body BCF value in fish was 1,580. nih.govchemicalbook.com According to a classification scheme, this BCF value suggests a very high potential for bioconcentration of this compound in aquatic organisms. nih.govchemicalbook.com The depuration rate in whole fish was measured at 0.54 per day. epa.govepa.gov

Potential risks to fish, aquatic-phase amphibians, and aquatic invertebrates have been identified from acute and chronic exposure to this compound, with risk quotients (RQs) exceeding levels of concern in some scenarios, particularly when considering total toxic residues (TTR). regulations.gov

Ecotoxicity and Ecological Risk Assessment

Mammalian Toxicity and Chronic Exposure Risks

Risk to Aquatic Organisms

This compound poses risks to aquatic organisms, including fish and invertebrates. regulations.govelanco.grlebanonturf.com It is classified as very highly toxic to freshwater fish on an acute basis. epa.govepa.gov Available acute toxicity data also indicate that it is very highly toxic to estuarine/marine invertebrates. epa.govnih.gov

Acute toxicity data show that this compound is very highly toxic to freshwater fish. epa.govepa.gov Studies with bluegill sunfish (Lepomis macrochirus) using technical grade active ingredient showed a 96-hour LC50 of 0.0317 ppm. epa.gov For rainbow trout (Oncorhynchus mykiss), an end-use product demonstrated a 96-hour LC50 of 0.288 ppm, classifying it as highly toxic. epa.gov

Chronic data for freshwater fish indicate that growth and development are sensitive endpoints, with test results suggesting effects on fish length and survival at concentrations greater than 1.9 ppb. nih.gov The chronic toxicity to fish is considered a driver for aquatic risk assessment. nih.gov An early-life-stage study with rainbow trout identified a NOAEC of 1.9 ppb. epa.gov Some assessments have used the lower confidence limit of the LC10 (1.3 µg a.s./L) in risk assessments. nih.gov this compound has a measured bioconcentration factor (BCF) of 1580 in whole fish, indicating its potential to bioaccumulate in fish tissue. epa.govepa.gov

Table: Acute Toxicity of this compound to Freshwater Fish

| Species | Test Type | % a.i. | Toxicity Value (ppm a.i.) | Toxicity Category |

| Bluegill Sunfish | Fish Toxicity | 96.4 (Technical) | 0.0317 | Very Highly Toxic |

| Rainbow Trout | Fish Toxicity | 19.9 (End Use Product) | 0.288 | Highly Toxic |

This compound is considered moderately toxic to freshwater aquatic invertebrates on an acute basis. epa.govnih.gov A study with Daphnia magna using an end-use product showed a 48-hour LC50 of 2.18 ppm. epa.gov However, there has been a lack of adequate data using technical grade this compound for acute daphnid toxicity. epa.gov

For estuarine/marine invertebrates, available acute toxicity data indicate that technical this compound is very highly toxic. epa.govepa.govnih.gov A 96-hour flow-through study with the mysid shrimp (Americamysis bahia) yielded an EC50 of 0.043 ppm and a NOAEC of 16 ppb. epa.govnih.gov Chronic toxicity data for estuarine/marine fish and invertebrates have been noted as unavailable in some assessments. nih.gov

Table: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Test Type | % a.i. | Toxicity Value (ppm a.i.) | Toxicity Category |

| Daphnia magna | Invertebrate Toxicity | 20.1 (End Use Product) | 2.18 | Moderately Toxic |

| Americamysis bahia | Invertebrate Toxicity | 96.6 (Technical) | 0.043 | Very Highly Toxic |

Assessing the risk to non-target aquatic plants has been challenging due to a lack of comprehensive toxicity data. epa.govepa.gov While data on green algae (Kirchneriella subcapitata, formerly Selenastrum capricornutum) showed an EC50 greater than the solubility limit, indicating no LOC exceedances based on this single species, data on additional species are considered necessary for a complete screening-level risk assessment. epa.gov The level of concern for acute risk to endangered aquatic plant species is 1.0. epa.gov Risk quotients for aquatic non-vascular and vascular plants have exceeded levels of concern in some scenarios, particularly when considering total toxic residues (TTR) including degradates. regulations.gov

Toxicity to Aquatic Invertebrates (Freshwater and Estuarine/Marine)

Risk to Pollinators (e.g., Honey Bees)

Technical this compound has been found to be practically non-toxic to honey bees (Apis mellifera) in acute toxicity studies. epa.govepa.govepa.gov An acute contact study indicated a 48-hour LD50 of >101 µg a.i./bee, classifying it as relatively non-toxic to honey bees. epa.gov The NOEL in this study was determined to be 101 µg a.i./bee. epa.gov Based on available data and typical use patterns, minimal risk to non-target insects, including honey bees, is expected. epa.gov However, some assessments have noted uncertainty regarding potential risk to pollinators due to a lack of data needed for a complete Tier 1 risk assessment. regulations.gov

Environmental Exposure Modeling and Estimated Environmental Concentrations (EECs)

Environmental exposure modeling is used to estimate potential surface water and groundwater concentrations of this compound. epa.govepa.govregulations.gov Models are used to generate estimated environmental concentrations (EECs) based on various use scenarios and application methods. regulations.govregulations.gov Factors such as the compound's low aqueous solubility and volatility are considered in these models. wikipedia.orgherts.ac.uk

Modeled surface water EECs have been estimated, and in some assessments, these values have been compared to levels of concern for aquatic organisms. epa.govepa.gov While some modeling has suggested that this compound water concentrations are below levels of concern, other assessments, particularly those considering total toxic residues (TTR) including degradates, have identified potential risks to aquatic organisms based on EEC exceedances of toxicity endpoints. wikipedia.orgregulations.gov Actual monitoring data has sometimes indicated lower levels of this compound in surface water compared to modeling estimates. epa.govepa.gov

Table: Estimated Environmental Concentrations (EECs) - Example (Based on available data)

| Scenario | Estimated Surface Water EEC (Parent) |

| Non-agricultural Areas - 1 | 7.3 (Chronic RQ Freshwater Fish) epa.gov |

| Non-agricultural Areas - 2 | 12.1 (Chronic RQ Freshwater Fish) epa.gov |

| Peaches - Georgia | 1.2 (Chronic RQ Freshwater Fish) epa.gov |

| Citrus - Florida | 1.4 (Chronic RQ Freshwater Fish) epa.gov |

| Apples - North Carolina | 2.9 (Chronic RQ Freshwater Fish) epa.gov |

| Chronic Dietary Exposure (Drinking Water) | 0.043 ppm regulations.gov |

Note: EEC values and corresponding RQs can vary significantly depending on the specific use scenario, application rate, and modeling parameters used in different assessments.

Uncertainties and Data Gaps in Ecological Risk Assessment

Several uncertainties and data gaps have been identified in the ecological risk assessment of this compound regulations.govnih.goveuropa.euepa.gov. A significant uncertainty lies in the potential risk to pollinators, such as honey bees, due to a lack of sufficient data to complete a comprehensive Tier 1 risk assessment regulations.gov.

The toxicity of this compound's multiple degradates, which have structural similarities to the parent compound, is not well understood regulations.gov. These degradates were included in assessments using a total toxic residue (TTR) approach, but more specific toxicity data for individual degradates is limited regulations.gov.

Data gaps have been identified in the area of ecotoxicology, particularly concerning the long-term risk assessment for birds and mammals, including the risk from secondary poisoning of earthworm-eating birds and mammals nih.gov. Additional studies are needed for a second algae study and a study with a rooted macrophyte to better assess risks to aquatic plants nih.gov. A valid bioconcentration factor (BCF) study with fish is also required to finalize the PBT (Persistence, Bioaccumulation, Toxicity) assessment nih.gov.

Furthermore, a data gap exists for a chronic study with adult bees and honey bee larvae to address all routes of exposure for honey bees nih.gov. While methods are available for monitoring this compound in water, a data gap was identified for a monitoring method for other compounds included in the residue definition in surface water nih.govresearchgate.net.

Validation data for methods used in generating pre-approval ecotoxicology data have also been identified as a data gap nih.gov. For consumer risk assessment, data addressing residue levels in pollen and honeybee products covering rotational crops are needed nih.govresearchgate.net.

Although this compound is classified as practically non-toxic to small mammals on an acute oral basis, acceptable data on the toxicity to wild mammals are not available, and adverse effects were observed in a rat reproduction study epa.gov. No acceptable data were available to assess the risk to freshwater invertebrates or to determine toxicity to estuarine fish at the time of one assessment epa.gov.

Table: Identified Data Gaps and Uncertainties

| Area of Concern | Specific Data Gap/Uncertainty | Source(s) |

| Pollinator Risk | Lack of sufficient data for comprehensive Tier 1 risk assessment for honey bees | regulations.gov |

| Degradate Toxicity | Little is known about the toxicity of multiple degradates | regulations.gov |

| Long-term Risk to Birds and Mammals | Unresolved assessment, including secondary poisoning of earthworm-eating birds and mammals | nih.gov |

| Aquatic Plant Toxicity | Need for a second algae study and a study with a rooted macrophyte | nih.gov |

| Fish Bioconcentration | Requirement for a valid BCF study with fish to finalize PBT assessment | nih.gov |

| Honey Bee Chronic Toxicity/Exposure | Need for a chronic study with adult bees and larvae addressing all routes of exposure | nih.gov |

| Surface Water Monitoring | Data gap for monitoring methods for other compounds in the residue definition in surface water | nih.govresearchgate.net |

| Ecotoxicology Method Validation | Data gaps for validation data for methods used in generating pre-approval ecotoxicology data | nih.gov |

| Residues in Pollen/Honeybee Products | Data needed for consumer risk assessment covering rotational crops | nih.govresearchgate.net |

| Toxicity to Wild Mammals | No acceptable data available, despite observed effects in rat reproduction study | epa.gov |

| Toxicity to Freshwater Invertebrates | No acceptable data available (at time of one assessment) | epa.gov |

| Toxicity to Estuarine Fish | No acceptable data available to determine toxicity (at time of one assessment) | epa.gov |

Herbicide Resistance Evolution and Management

Mechanisms of Herbicide Resistance in Weeds

Herbicide resistance in weeds can broadly be categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govfrontiersin.orgnih.gov TSR involves alterations to the herbicide's protein target, reducing or eliminating the herbicide's ability to bind and exert its effect. nih.govfrontiersin.orgnih.gov NTSR encompasses mechanisms that reduce the amount of active herbicide reaching the target site. nih.govfrontiersin.orgnih.govresearchgate.net For dinitroaniline herbicides, both TSR and NTSR mechanisms have been identified in resistant weed populations. nih.govfrontiersin.orgnih.govcaws.org.nzuwa.edu.au

Target-Site Resistance (TSR)

Target-site resistance to dinitroaniline herbicides primarily involves modifications to tubulin proteins, which are the herbicide's molecular targets. nih.govfrontiersin.orgnih.govwikipedia.org Dinitroanilines disrupt microtubule formation by binding to α- and β-tubulin. nih.govfrontiersin.orgnih.govwikipedia.org Resistance through TSR typically arises from genetic mutations in the genes encoding these tubulin proteins, particularly α-tubulin. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net

Point mutations in α-tubulin genes are a confirmed mechanism of TSR to dinitroaniline herbicides in several weed species. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net These mutations result in amino acid substitutions in the α-tubulin protein, altering its structure and reducing the binding affinity of the herbicide. nih.govfrontiersin.org The recessive nature of TSR to dinitroanilines, along with potential fitness costs associated with some resistance mutations, is thought to contribute to the relatively slower evolution of resistance compared to some other herbicide modes of action. nih.govfrontiersin.orgnih.govcaws.org.nzresearchgate.net

Several specific point mutations in α-tubulin genes have been identified that confer resistance to dinitroaniline herbicides. Of particular interest is the Arg-243-Met mutation, identified in dinitroaniline-resistant Lolium rigidum. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net This mutation at the highly conserved codon Arg-243 results in an amino acid substitution of Arginine (Arg) to Methionine (Met) or Lysine (Lys). frontiersin.org Structural modeling suggests that the Arg-243 residue is located near the trifluralin (B1683247) binding site on the α-tubulin surface, and its replacement can lead to a spatial shift in the binding domain, reducing herbicide-tubulin interactions. frontiersin.org

The Arg-243-Met mutation can impose a significant fitness cost on resistant plants, particularly when homozygous, leading to severe dwarfism and helical growth. caws.org.nzuwa.edu.aufrontiersin.org This substantial fitness penalty likely contributes to the low frequency of homozygous Arg-243-Met plants observed in natural populations. uwa.edu.aufrontiersin.org

Other α-tubulin mutations conferring resistance to dinitroanilines have been identified in various weed species. In Eleusine indica, mutations such as Thr-239-Ile and Met-268-Thr have been characterized. nih.govfrontiersin.orgfrontiersin.org Setaria viridis has shown resistance linked to Leu-136-Phe and Thr-239-Ile mutations. nih.govfrontiersin.orgfrontiersin.org In Lolium rigidum, besides Arg-243-Met, the Val-202-Phe mutation is also commonly found and confers resistance. nih.govfrontiersin.orguwa.edu.aufrontiersin.orgfrontiersin.org Studies have shown that rice calli transformed with mutant α-tubulin genes carrying substitutions like Arg-243-Met, Arg-243-Lys, or Val-202-Phe exhibit increased resistance to dinitroaniline herbicides compared to those with wild-type genes. uwa.edu.aufrontiersin.org

The frequency of these mutations can vary within resistant populations. One study analyzing resistant L. rigidum plants found the Val-202-Phe mutation in 90% of screened plants, while the Arg-243-Met mutation occurred in only 7%. nih.govfrontiersin.org

Here is a summary of some identified alpha-tubulin mutations conferring dinitroaniline resistance:

| Weed Species | Amino Acid Substitution | Position | Associated Phenotype (Homozygous) |

| Lolium rigidum | Arg-243-Met | 243 | Severe dwarfism, helical growth |

| Lolium rigidum | Arg-243-Lys | 243 | Not specified in detail |

| Lolium rigidum | Val-202-Phe | 202 | Fitness advantage observed |

| Eleusine indica | Thr-239-Ile | 239 | Not specified |

| Eleusine indica | Met-268-Thr | 268 | Not specified |

| Setaria viridis | Leu-136-Phe | 136 | Not specified |

| Setaria viridis | Thr-239-Ile | 239 | Not specified |

| Alopecurus aequalis | Val-202-Phe | 202 | Not specified |

| Alopecurus aequalis | Leu-125-Met | 125 | Not specified |

| Alopecurus aequalis | Leu-136-Phe | 136 | Not specified |

Point Mutations in α-Tubulin Genes

Non-Target-Site Resistance (NTSR)

Non-target-site resistance mechanisms reduce the concentration of the active herbicide at its site of action without altering the target protein itself. nih.govfrontiersin.orgnih.govresearchgate.net For dinitroaniline herbicides, NTSR is considered to be less frequently reported compared to TSR, but it has been confirmed in some weed species. nih.govfrontiersin.orgnih.govresearchgate.net

Enhanced herbicide metabolism, also known as metabolic resistance, is a significant NTSR mechanism where the weed plant detoxifies the herbicide into less active or inactive compounds. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net This process often involves enzymatic modifications of the herbicide molecule. researchgate.net Enhanced metabolism has been demonstrated as a main NTSR mechanism for dinitroaniline resistance in studied weed species like Lolium rigidum. nih.govfrontiersin.orgnih.govuwa.edu.auwikipedia.orgresearchgate.netresearchgate.net

Indirect evidence for enhanced metabolism of dinitroanilines exists in species such as Alopecurus myosuroides, where cross-resistance to pendimethalin (B1679228) is thought to be due to oxidative degradation. nih.govfrontiersin.org In L. rigidum, the use of cytochrome P450 inhibitors like malathion (B1675926) and phorate (B1677698) has been shown to partially reverse resistance to pendimethalin and trifluralin, suggesting the involvement of metabolic detoxification. nih.govfrontiersin.orgwikipedia.org

Cytochrome P450 monooxygenases (P450s) are a diverse group of enzymes that play a crucial role in the metabolism and detoxification of various compounds, including herbicides, in plants. nih.govfrontiersin.orgnih.govresearchgate.netdntb.gov.uaplos.orgnih.govmdpi.com Overexpression of genes encoding P450 enzymes can lead to enhanced herbicide metabolism and confer resistance. plos.orgmdpi.com

A specific cytochrome P450 gene, CYP81A10, has been identified in Lolium rigidum and is known to confer resistance to trifluralin, a dinitroaniline herbicide. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netdntb.gov.uacolab.wsfrontiersin.orgresearchgate.net This highlights the direct involvement of specific P450 genes in the metabolic resistance to dinitroaniline herbicides. While CYP81A10 is a noted example, other P450 families and potentially other enzyme systems like glutathione (B108866) S-transferases (GSTs) can also contribute to herbicide metabolism and NTSR. nih.govplos.org

Co-existence of both TSR and NTSR mechanisms has been observed in the same weed species, population, and even individual plant, making resistance management more complex. nih.govfrontiersin.orgnih.govuwa.edu.auresearchgate.netresearchgate.net

Reduced Herbicide Penetration and Altered Translocation

Reduced herbicide penetration and altered translocation are mechanisms of non-target-site resistance (NTSR) that can decrease the amount of active herbicide reaching its target site within the plant. chemijournal.comchemijournal.comlatrobe.edu.aunih.gov For dinitroaniline herbicides, which are primarily active in the soil and target root and shoot meristems of germinating seedlings, uptake occurs mainly from the soil solution or vapor phase. nih.govthegoodscentscompany.com Limited translocation to the aerial portions of plants has been observed for some dinitroanilines, such as trifluralin, in species like soybean, cotton, and Alopecurus aequalis. frontiersin.orgnih.gov However, studies specifically investigating reduced uptake and/or translocation as a mechanism of dinitroaniline resistance have, thus far, not consistently ascribed resistance to these factors, although translocation patterns can vary depending on the herbicide, weed species, and experimental conditions. frontiersin.orgnih.gov Instead, enhanced metabolism has been more commonly identified as a significant NTSR mechanism in dinitroaniline-resistant weed species studied. frontiersin.orgnih.gov

Co-existence of TSR and NTSR

The co-existence of target-site resistance (TSR) and non-target-site resistance (NTSR) mechanisms within the same weed species, population, or even individual plant is increasingly recognized. frontiersin.orgresearchgate.netnih.govnih.govnih.gov This phenomenon complicates resistance management as it can confer resistance to multiple herbicides, including those with different modes of action. latrobe.edu.augrowiwm.org For dinitroaniline resistance, while TSR due to mutations in α-tubulin genes is a confirmed mechanism in several weed species frontiersin.orgresearchgate.netnih.govnih.gov, NTSR, particularly enhanced metabolism, has also been reported. frontiersin.orgresearchgate.netnih.govnih.gov Research on Lolium rigidum (rigid ryegrass) populations has demonstrated the co-existence of both target-site mutations and enhanced herbicide metabolism contributing to resistance against dinitroanilines like trifluralin. frontiersin.orgresearchgate.netnih.govnih.gov This stacking of resistance mechanisms in a single population or plant makes resistant biotypes more difficult to control and can accelerate the evolution of resistance to alternative herbicides. growiwm.org

Evolutionary Dynamics of Resistance

The evolution of herbicide resistance is a dynamic process influenced by genetic, biological, and operational factors. frontiersin.orgnih.govfrontiersin.org While dinitroaniline herbicides have been used for many decades, the evolution of resistance in weeds to this class has been considered relatively slow compared to some other herbicide groups. frontiersin.orgresearchgate.netnih.govfrontiersin.org This slower evolution is attributed to several factors, including the ability to control surviving plants with post-emergence herbicides or other weed control methods, the use of herbicide mixtures, the presence of multiple target isoforms, and potential fitness costs associated with resistance alleles. frontiersin.orgnih.govfrontiersin.org

Factors Influencing Resistance Evolution (e.g., Weed Fecundity, Herbicide Efficacy)

Several factors influence the rate and likelihood of herbicide resistance evolution in weed populations. Weed fecundity, the capacity of a weed to produce offspring, plays a significant role; species with high seed production can rapidly increase the frequency of resistance alleles in the soil seed bank if resistant individuals survive and reproduce. riversedgewest.orgcambridge.org Herbicide efficacy, or the effectiveness of the herbicide in controlling susceptible plants, also exerts strong selection pressure. riversedgewest.org Repeated applications of a herbicide with high efficacy against susceptible individuals, but to which some individuals possess resistance, will favor the survival and reproduction of resistant biotypes, leading to a rapid increase in their frequency. nih.gov Other factors include the frequency of resistance alleles in the initial population, the dominance of the resistance trait, gene flow, and weed management practices. riversedgewest.org The continuous use of herbicides with the same mode of action, such as dinitroanilines, without integrating other control methods, is a primary driver for the selection and evolution of resistance. chemijournal.comlatrobe.edu.aunih.gov

Impact of Fitness Costs Associated with Resistant Plants

Fitness costs associated with herbicide resistance refer to a reduction in the survival, growth, or reproductive capacity of resistant plants in the absence of the herbicide, compared to susceptible plants. uwa.edu.auscispace.comnih.govmdpi.commdpi.comnih.gov For dinitroaniline resistance, which often involves mutations in α-tubulin genes, fitness costs can arise because tubulin is essential for fundamental cellular processes like cell division. nih.govnih.gov Some α-tubulin mutations conferring dinitroaniline resistance have been shown to impose significant fitness costs. For instance, the Arg-243-Met mutation identified in dinitroaniline-resistant Lolium rigidum can lead to severe growth abnormalities, including helical growth, and significantly reduced biomass and seed production, resulting in a nearly lethal fitness cost in homozygous resistant plants. researchgate.netuwa.edu.auscispace.com

However, fitness costs are not universal and can vary depending on the specific resistance mutation and the genetic background of the plant. Some mutations may impose little to no fitness penalty, or resistant plants may evolve compensatory mechanisms that mitigate the initial cost over time. uwa.edu.au The presence and magnitude of fitness costs influence the persistence of resistance alleles in a population when the herbicide is not applied. If a significant fitness cost exists, the frequency of the resistance allele may decrease in the absence of selection pressure, whereas if the cost is low or absent, the resistance may persist or even increase. uwa.edu.auscispace.com

Here is a table summarizing fitness cost data for specific dinitroaniline resistance mutations in Lolium rigidum:

| Mutation | Genotype | Effect on Growth/Phenotype | Estimated Fitness Cost (in competition with wheat) | Source |

| Arg-243-Met | Homozygous | Severe dwarfism, helical growth, high mortality, severely diminished root and aboveground vegetative growth, very poor fecundity | >99.9% | uwa.edu.auscispace.com |

| Arg-243-Met | Heterozygous | Fitness penalty in vegetative growth, but to a much less extent than homozygous plants | Not specified as a percentage, but less severe | uwa.edu.auscispace.com |

| Val-202-Phe | Homozygous | No detectable fitness cost in tested environment; surprising two-fold fitness advantage in vegetative growth and fecundity | Fitness advantage (>1) | uwa.edu.auscispace.com |

Spatial Spread of Resistance (Pollen Flow, Seed Dispersal)

The spatial spread of herbicide resistance within and between fields is primarily driven by gene flow via pollen and the dispersal of seeds. chemijournal.combelnet.beahdb.org.ukfao.org Pollen-mediated gene flow can introduce resistance alleles into susceptible populations over potentially long distances, especially in cross-pollinated weed species. riversedgewest.orgbelnet.beahdb.org.uknih.govnih.gov Seed dispersal, through various means such as wind, water, animals, and agricultural practices (e.g., contaminated machinery or crop seed), facilitates the movement of resistant individuals or populations to new areas. cambridge.orgbelnet.befao.orgnih.govnih.gov

For weeds resistant to dinitroanilines, like other herbicides, the extent of spatial spread depends on the weed species' reproductive biology, dispersal mechanisms, and landscape structure. Understanding these dispersal patterns is critical for predicting the rate and scale of resistance spread and for implementing effective management strategies, such as cleaning farm equipment to prevent seed movement. fao.org

Modeling Herbicide Resistance Evolution at Landscape Scales

Modeling herbicide resistance evolution at landscape scales is a valuable tool for understanding the complex interactions between biological factors, environmental conditions, and management practices that drive the spread of resistance across agricultural landscapes. chemijournal.com These models can integrate factors such as weed population dynamics, gene flow (pollen and seed dispersal), herbicide use patterns, and the fitness costs associated with resistance alleles. By simulating different scenarios, models can help predict the trajectory of resistance evolution, identify high-risk areas, and evaluate the effectiveness of various resistance management strategies implemented at a broader spatial scale. chemijournal.com While the provided search results discuss modeling in the general context of herbicide resistance, specific landscape-scale modeling efforts focused solely on Benfluralin resistance were not detailed, but the principles apply to dinitroaniline herbicides as a class.

Strategies for Resistance Management

Mitigating the evolution of herbicide resistance fundamentally relies on reducing selection pressure through diverse weed control techniques, minimizing the spread of resistant weed seeds or pollen, and preventing the replenishment of the soil seedbank with resistant biotypes researchgate.net. Effective resistance management programs require a shift from solely relying on single-year economic thresholds to a more holistic approach that integrates various control options researchgate.net.

Diversification of Weed Control Methods

Diversifying weed control methods is a core recommendation for managing herbicide resistance. This involves incorporating non-chemical methods alongside herbicide applications to reduce the reliance on any single control tactic researchgate.netmdpi.com. Examples of diversification include cultural practices that enhance crop competitiveness, mechanical control methods like cultivation, and harvest weed seed control (HWSC) researchgate.netmdpi.compublications.csiro.au. Research indicates that crop diversity is a highly effective tool for slowing herbicide resistance iastate.edu. Studies have shown that diversified approaches, including increased seeding rates and rotations with competitive winter cereals, can lower weed densities, particularly for species like wild oat and foxtail canadianagronomist.ca. While reduced herbicide use in some diversified systems might initially lead to increased weed biomass, crop yield is often not negatively affected psu.edu.

Rotation of Different Herbicide Modes of Action

Rotating herbicides with different modes of action is a widely recommended strategy to delay or prevent resistance development mdpi.comresearchgate.net. The principle is that weeds resistant to one MOA are likely to be controlled by a herbicide with a different MOA uwa.edu.au. Regularly rotating herbicides with varying MOAs across different crops or seasons helps reduce the selection pressure on weed populations for resistance to a specific MOA mdpi.commdpi.com. However, simple rotation patterns may have limited effectiveness in delaying resistance compared to more complex rotations or mixtures uwa.edu.au. It is crucial to consider the MOA and site of action of herbicides used in rotation to prevent the development of multiple resistance mdpi.com.

Integrated Weed Management Approaches

Integrated Weed Management (IWM) combines cultural, mechanical, biological, and chemical methods to reduce reliance on herbicides and slow resistance development agronomyjournals.com. IWM programs consider all available options for effective weed control in a given situation researchgate.net. Studies have shown that growers with herbicide resistance on their farms tend to adopt more IWM practices publications.csiro.auresearchgate.net. Research indicates that IWM strategies can be effective in reducing herbicide reliance and improving weed control for certain weed species canadianagronomist.ca. Practices such as crop rotation, cover cropping, and HWSC are integral components of IWM that contribute to resistance management researchgate.netgrowiwm.org. While the adoption of IWM practices can be a reaction to initial resistance development, there is evidence that these practices, such as HWSC, can potentially reduce the seed set of weeds with the potential for new forms of resistance publications.csiro.au.

Challenges in Managing Resistance to Multiple Modes of Action